N-[4-(hydroxymethyl)phenyl]ethanesulfonamide
Description
Properties
IUPAC Name |
N-[4-(hydroxymethyl)phenyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-2-14(12,13)10-9-5-3-8(7-11)4-6-9/h3-6,10-11H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXNCGFCPXVQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(hydroxymethyl)phenyl]ethanesulfonamide typically involves the reaction of 4-(hydroxymethyl)aniline with ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (20-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially using continuous flow reactors to enhance reaction rates and yields.
Chemical Reactions Analysis
Types of Reactions
N-[4-(hydroxymethyl)phenyl]ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(carboxymethyl)phenyl ethanesulfonamide.
Reduction: Formation of 4-(hydroxymethyl)phenyl ethanesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-[4-(hydroxymethyl)phenyl]ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(hydroxymethyl)phenyl]ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, while the ethanesulfonamide group can interact with hydrophobic pockets. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-[4-(hydroxymethyl)phenyl]ethanesulfonamide with structurally or functionally related sulfonamide derivatives:
Key Observations:
Structural Diversity and Activity: ABBV-075/Mivebresib demonstrates how complex substituents (e.g., difluorophenoxy and heterocyclic groups) enable high-affinity binding to bromodomains, making it a potent BET inhibitor . N-(4-Hydroxyphenyl)benzenesulfonamide highlights the importance of hydroxyl groups in antimicrobial activity, likely through hydrogen bonding with bacterial enzymes . The styryl-substituted ethanesulfonamide () suggests that extended conjugated systems (e.g., -CH=CHPh) enhance interactions with aromatase, a target in hormone-dependent cancers.
For example, trifluoro derivatives () exhibit enhanced metabolic stability but require formulation optimization. Hydroxymethyl vs. Hydroxyl: The hydroxymethyl group in the target compound may offer improved solubility compared to hydroxylated analogs () while retaining hydrogen-bonding capacity.
Pharmacokinetic Considerations :
Biological Activity
N-[4-(hydroxymethyl)phenyl]ethanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, research findings, and applications based on diverse scientific literature.
- Molecular Formula : C9H13NO3S
- Molecular Weight : 217.27 g/mol
- Structure : The compound features a hydroxymethyl group attached to a phenyl ring, contributing to its reactivity and biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and biological pathways. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the sulfonamide group may participate in nucleophilic substitution reactions. This dual capability allows the compound to potentially inhibit specific enzymes or modulate signaling pathways.
1. Enzyme Inhibition
Research indicates that sulfonamides can act as enzyme inhibitors, particularly in metabolic pathways. For instance, they may inhibit carbonic anhydrase or other key enzymes involved in cellular processes.
2. Antimicrobial Properties
Sulfonamides are historically known for their antimicrobial effects. This compound has been investigated for its ability to inhibit bacterial growth, similar to other compounds in this class.
3. Anticancer Potential
Recent studies have explored the compound's efficacy against various cancer cell lines. Preliminary findings suggest that it may exhibit cytotoxic effects, making it a candidate for further investigation in cancer therapy.
Case Studies and Experimental Results
- A study focusing on the inhibition of the Hedgehog signaling pathway highlighted that structurally similar compounds showed significant activity against medulloblastoma cells, suggesting a potential role for this compound in cancer treatment .
- Another investigation demonstrated the compound's impact on enzyme activity related to metabolic processes, indicating its potential as a therapeutic agent in metabolic disorders .
Data Table: Comparative Biological Activity
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[4-(hydroxymethyl)phenyl]ethanesulfonamide and its derivatives?
- Methodological Answer : The synthesis of ethanesulfonamide derivatives typically involves sulfonylation of primary or secondary amines using ethanesulfonyl chloride under basic conditions (e.g., triethylamine or NaOH). For example, coupling the hydroxymethylphenylamine intermediate with ethanesulfonyl chloride in anhydrous dichloromethane at 0–5°C yields the target compound. Reaction optimization may include adjusting stoichiometry, solvent polarity, and temperature to improve yield and purity . Post-synthetic modifications (e.g., oxidation of the hydroxymethyl group) can be achieved using reagents like potassium permanganate or hydrogen peroxide .
Q. What spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the hydroxymethyl (-CHOH) and ethanesulfonamide (-SO-NH-) moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Quantifies purity and monitors reaction progress.
- X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications of this compound enhance its potency as a bromodomain inhibitor?
- Methodological Answer :
- Core Optimization : Introducing a pyrrolopyridone core (as in ABBV-075/Mivebresib) improves binding affinity to BET bromodomains by forming bidentate interactions with Asn140, increasing potency 9–19× .
- Substituent Effects : Electron-withdrawing groups (e.g., 2,4-difluorophenoxy) enhance metabolic stability, while hydrophilic groups (e.g., hydroxymethyl) improve solubility and target engagement .
- SAR Workflow : Screen analogs using fluorescence polarization assays (IC) and crystallography to validate binding modes .
Q. How do pharmacokinetic (PK) properties of ethanesulfonamide-based BET inhibitors impact therapeutic efficacy?
- Methodological Answer :
- DMPK Profiling : Measure oral bioavailability, plasma half-life (t), and clearance rates in rodent models. ABBV-075 shows t >6 hours in mice, enabling once-daily dosing .
- CYP450 Inhibition Assays : Assess metabolic stability using liver microsomes to minimize drug-drug interactions.
- In Vivo PD Models : Correlate PK parameters with pharmacodynamic (PD) markers (e.g., MYC oncogene suppression in xenografts) .
Q. How can researchers resolve contradictions in bioactivity data between ethanesulfonamide analogs?
- Methodological Answer :
- Assay Validation : Compare biochemical (e.g., BRD4 BD1/BD2 inhibition) vs. cellular (e.g., antiproliferative IC) assays to identify off-target effects.
- Proteomics/Transcriptomics : Use RNA-seq or ChIP-seq to verify target engagement and downstream pathways. For example, ABBV-075 downregulates KLF5 in triple-negative breast cancer, explaining divergent cytotoxicity profiles .
- Molecular Dynamics (MD) Simulations : Model ligand-protein interactions to rationalize potency differences across analogs .
Q. What role does the hydroxymethyl group play in the target selectivity of ethanesulfonamide derivatives?
- Methodological Answer :
- Hydrogen Bonding : The -CHOH group forms hydrogen bonds with conserved water molecules in the BET bromodomain binding pocket, enhancing selectivity over kinases or HDACs .
- Metabolic Stability : Hydroxymethyl oxidation to carboxylic acid (via aldehyde dehydrogenase) can reduce bioavailability; blocking this pathway with methyl ethers improves PK .
- Crystallographic Studies : Resolve co-crystal structures (e.g., BRD4:ABBV-075) to map hydroxymethyl interactions with Asp144/His437 residues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
